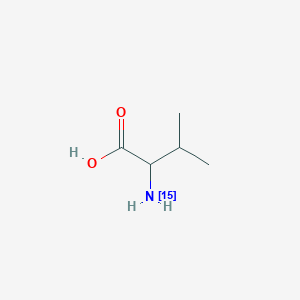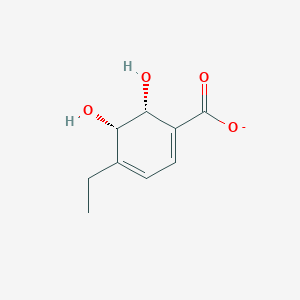
Methyl (2S)-(-)-2-(hydroxydiphenylmethyl)-1-pyrrolidinecarboxylate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Environmental and Occupational Exposure
Research highlights the significance of understanding environmental and occupational exposure to various chemical compounds, including organophosphorus and pyrethroid pesticides, which share structural similarities or are used in conjunction with compounds like Methyl (2S)-(-)-2-(hydroxydiphenylmethyl)-1-pyrrolidinecarboxylate. These studies shed light on the potential health risks and the need for regulatory measures to limit exposure, especially in vulnerable populations like children (Babina et al., 2012).
Metabolic Pathways and Pharmacokinetics
Investigations into the metabolism and disposition of compounds reveal complex metabolic pathways, highlighting the importance of understanding how compounds are processed in the body. This knowledge is crucial for the development of therapeutic agents and the assessment of their safety profiles. For instance, the metabolism of N-methyl-2-pyrrolidone (NMP), a compound used in industrial settings, demonstrates the body's capacity to metabolize and eliminate chemical agents, providing insights into potential interactions and toxicological effects (Akesson et al., 2004).
Pharmacological Implications
Research on the pharmacological implications of compounds, including their potential as inhibitors in the treatment of specific diseases, underscores the importance of chemical compounds in therapeutic applications. For example, studies on inhibitors of ErbB/vascular endothelial growth factor receptor as treatments for cancer highlight the ongoing search for effective therapies against complex diseases. Understanding the pharmacokinetics and therapeutic potential of compounds like Methyl (2S)-(-)-2-(hydroxydiphenylmethyl)-1-pyrrolidinecarboxylate is essential in this context (Christopher et al., 2010).
Toxicological Studies
Toxicological studies, such as those examining the effects of bisphenol A (BPA) on DNA methylation, are vital for understanding the potential health impacts of chemical exposures. Such research contributes to our knowledge of how environmental and dietary factors influence genetic and epigenetic processes, with implications for disease risk and reproductive health (Tian et al., 2018).
Mécanisme D'action
Target of Action
It is known that similar compounds, such as diterpenoids, have been shown to exhibit significant physiological activities, including anti-inflammatory, analgesic, cardiotonic, and anticancer effects .
Mode of Action
It is known that similar compounds, such as diterpenoids, can inhibit sphingolipid biosynthesis in herbivores through postingestive backbone hydroxylation products .
Biochemical Pathways
It is known that similar compounds, such as diterpenoids, can inhibit sphingolipid biosynthesis .
Pharmacokinetics
It is known that similar compounds, such as diterpenoids, can be absorbed and metabolized in the body, and their pharmacokinetics can be complex and route-dependent .
Result of Action
It is known that similar compounds, such as diterpenoids, can exhibit significant physiological activities, including anti-inflammatory, analgesic, cardiotonic, and anticancer effects .
Action Environment
It is known that similar compounds, such as diterpenoids, can be used in various environments, including soils and post-harvest storage of commodities .
Propriétés
IUPAC Name |
methyl (2S)-2-[hydroxy(diphenyl)methyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-23-18(21)20-14-8-13-17(20)19(22,15-9-4-2-5-10-15)16-11-6-3-7-12-16/h2-7,9-12,17,22H,8,13-14H2,1H3/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSDVCVAJXOENN-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)N1CCC[C@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90448578 | |
| Record name | Methyl (2S)-2-[hydroxy(diphenyl)methyl]pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90448578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S)-(-)-2-(hydroxydiphenylmethyl)-1-pyrrolidinecarboxylate | |
CAS RN |
352535-68-3 | |
| Record name | Methyl (2S)-2-(hydroxydiphenylmethyl)-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=352535-68-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (2S)-2-[hydroxy(diphenyl)methyl]pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90448578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![[1,1'-Biphenyl]-4,4'-dicarboxylic acid, 3,3'-dimethyl-](/img/structure/B1600350.png)


![2,6-Bis[(4R,5R)-4-methyl-5-phenyl-2-oxazolinyl]pyridine](/img/structure/B1600353.png)
